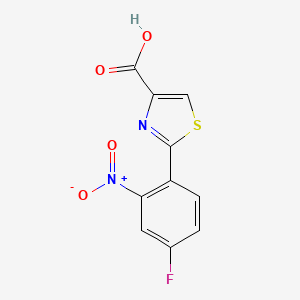

2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid

Description

Properties

Molecular Formula |

C10H5FN2O4S |

|---|---|

Molecular Weight |

268.22 g/mol |

IUPAC Name |

2-(4-fluoro-2-nitrophenyl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C10H5FN2O4S/c11-5-1-2-6(8(3-5)13(16)17)9-12-7(4-18-9)10(14)15/h1-4H,(H,14,15) |

InChI Key |

IBNYSMXNIVVTQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C2=NC(=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic acid typically involves:

- Formation of the thiazole ring bearing a carboxylic acid at the 4-position.

- Introduction or presence of the 4-fluoro-2-nitrophenyl substituent at the 2-position of the thiazole ring.

The key steps include cyclization reactions that form the thiazole ring and functional group transformations to install the nitro and fluoro substituents on the phenyl ring.

Catalytic and Reagent Systems

Recent advances have shown the utility of ionically tagged magnetic nanoparticles bearing urea linkers , specifically Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride , as efficient catalysts in the synthesis of heteroaryl carboxylic acids, including thiazole derivatives. This catalyst facilitates multi-component reactions (MCR) under solvent-free conditions, providing high yields and recyclability.

Catalyst Preparation

- Magnetic Fe3O4 nanoparticles are coated with SiO2.

- Functionalization with a urea-based ligand containing a thiazole moiety.

- Sulfonation with chlorosulfuric acid to introduce sulfonic acid chloride groups.

- The catalyst is characterized by FT-IR, EDX, elemental mapping, SEM, TEM, and magnetic measurements confirming successful functionalization and catalytic activity.

Synthetic Route Example

A representative synthetic approach for related heteroaryl carboxylic acids involves:

- Condensation of aryl aldehydes (bearing fluoro and nitro substituents), pyruvic acid, and amines under catalytic conditions.

- The catalyst activates the aldehyde, facilitating nucleophilic attack by the amine to form an imine intermediate.

- The enol form of pyruvic acid attacks the imine, followed by cyclization and dehydration to form the heterocyclic ring.

- Aromatization occurs via hydride transfer facilitated by the catalyst, yielding the target thiazole-4-carboxylic acid derivative.

Reaction Conditions and Optimization

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst loading | 10 mg Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride | Highest yield (~85%) |

| Temperature | 80 °C | Optimal for reaction rate and yield |

| Solvent | Solvent-free | Simplifies workup, improves yield |

| Reaction time | 30 min | Sufficient for complete conversion |

Yield and Efficiency

- The catalyst provides isolated yields up to 85% for the model reactions involving substituted aryl aldehydes.

- The catalyst is reusable with minimal loss of activity over multiple cycles, enhancing the sustainability of the process.

Mechanistic Insights

The proposed mechanism involves:

- Activation of the aldehyde by the sulfonic acid groups on the catalyst.

- Nucleophilic attack by the amine to form an imine intermediate.

- Enol form of pyruvic acid attacks the imine, forming a cyclized intermediate.

- Cyclization and dehydration steps lead to dihydrothiazole intermediate.

- Aromatization via hydride transfer facilitated by n→σ* and π→σ* interactions, regenerating the catalyst.

Data Tables Summarizing Key Findings

Table 1: Effect of Solvent and Temperature on Yield of Model Reaction

| Entry | Solvent | Temperature (°C) | Catalyst (mg) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Solvent-free | 80 | 10 | 30 | 85 |

| 2 | Ethanol (EtOH) | Reflux | 10 | 90 | 85 |

| 3 | Water (H2O) | Reflux | 10 | 90 | 75 |

| 4 | Ethyl acetate | Reflux | 10 | 120 | 65 |

| 5 | Tetrahydrofuran (THF) | Reflux | 10 | 120 | 60 |

| 6 | Acetonitrile (CH3CN) | Reflux | 10 | 120 | 60 |

| 7 | n-Hexane | Reflux | 10 | 120 | 55 |

Table 2: Catalyst Comparison for Model Reaction Yield

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | Fe3O4 nanoparticles | 65 |

| 2 | Fe3O4@SiO2 | 60 |

| 3 | Fe3O4@SiO2@(CH2)3–urea–thiazole | 70 |

| 4 | Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride | 85 |

Summary and Professional Assessment

The preparation of This compound can be effectively achieved via multi-component reactions catalyzed by advanced ionically tagged magnetic nanoparticles functionalized with urea-thiazole sulfonic acid chloride groups. This method offers:

- High yields (up to 85%) under mild, solvent-free conditions.

- Easy catalyst recovery and reusability, enhancing green chemistry credentials.

- A clear mechanistic pathway supported by spectroscopic and analytical characterization.

This catalytic system represents a significant advancement over traditional methods, which often require harsher conditions and less efficient catalysts. The integration of magnetic nanoparticles facilitates catalyst separation, making this approach industrially attractive.

Chemical Reactions Analysis

2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. Major products formed from these reactions include amino derivatives, substituted thiazoles, and ester or amide derivatives.

Scientific Research Applications

2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antibacterial and antifungal activities.

Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of bacterial cell membranes. The anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Key Research Findings and Implications

- Structure-Activity Relationship (SAR) : Nitro and fluoro substituents at specific positions enhance electronic interactions with biological targets, as seen in XO inhibition and antimicrobial activity .

- Limitations : The target compound’s low solubility may limit bioavailability, necessitating prodrug strategies (e.g., ethyl ester derivatives, as in ) .

- Future Directions : Functionalizing the carboxylic acid group as amides or esters could optimize pharmacokinetics while retaining activity .

Biological Activity

2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-fluoro and 2-nitro substituents on the phenyl ring significantly influences its biological activity.

Research indicates that thiazole derivatives, including this compound, exhibit their biological effects primarily through:

- Inhibition of Tubulin Polymerization : Similar to other thiazole derivatives, this compound may inhibit tubulin polymerization, a crucial process for mitosis in cancer cells .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazole and phenyl rings can enhance biological activity. For instance, the introduction of electron-withdrawing groups (like nitro) or halogens (like fluorine) can significantly increase potency against cancer cell lines .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound has been tested against melanoma and prostate cancer cells with IC50 values ranging from low micromolar to nanomolar concentrations, showcasing its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| Melanoma (WM-164) | 0.6 - 3.0 |

| Prostate Cancer | 0.4 - 2.2 |

| Non-Small Cell Lung | 3.81 |

| Leukemia (CCRF-CEM) | 0.124 |

Antimicrobial Activity

The compound also demonstrates significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Its mechanism involves selective inhibition of bacterial topoisomerases without affecting human counterparts .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.012 μg/mL |

| Escherichia coli | 0.008 μg/mL |

Case Studies

- Cytotoxicity Studies : A study involving the NCI-60 human tumor cell line screen demonstrated that the compound effectively inhibited growth across multiple cancer types, emphasizing its broad-spectrum anticancer potential .

- Molecular Dynamics Simulations : Simulations have shown that the compound interacts favorably with key proteins involved in apoptosis pathways, suggesting a mechanism that may enhance its anticancer efficacy .

- Comparative Analyses : When compared to traditional chemotherapeutics like doxorubicin, compounds similar to this compound displayed lower toxicity profiles while maintaining effective cytotoxicity against cancer cells .

Q & A

Q. Table 1: Example Reaction Conditions

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

Characterization relies on multimodal techniques:

- NMR Spectroscopy : and NMR confirm substituent positions and purity. For example, the nitro group’s deshielding effect is observed at δ 8.2–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 293.02) .

- FTIR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Q. Table 2: Key Analytical Parameters

| Technique | Target Signal | Application | Reference |

|---|---|---|---|

| NMR | δ 7.8–8.5 ppm (aromatic protons) | Confirm aryl substitution | |

| HRMS | Exact mass matching (±0.001 Da) | Verify molecular formula | |

| FTIR | 1680–1700 cm⁻¹ (C=O) | Identify carboxylic acid moiety |

Advanced: How can researchers address contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and control compounds .

- Purity Validation : Ensure ≥95% purity via HPLC and quantify impurities (e.g., residual solvents) that may skew results .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm activity trends .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., CK1δ/ε for anticancer activity) to link structure to function .

Advanced: What computational approaches predict the ADMET properties of this compound?

Methodological Answer:

In silico tools evaluate pharmacokinetics and toxicity:

- ADMET Prediction : Software like SwissADME or ADMETLab2.0 estimates logP (lipophilicity), bioavailability, and blood-brain barrier penetration .

- Metabolism Simulations : CYP450 enzyme interaction models (e.g., Cytochrome P450) predict metabolic stability .

- Toxicity Profiling : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks based on structural alerts .

Q. Table 3: Example ADMET Predictions

| Property | Predicted Value | Tool Used | Reference |

|---|---|---|---|

| logP | 2.8 ± 0.3 | SwissADME | |

| Bioavailability | 55% (moderate) | ADMETLab2.0 | |

| hERG Inhibition | Low risk | ProTox-II |

Advanced: How does the nitro group’s position influence reactivity and bioactivity?

Methodological Answer:

The nitro group at the 2-position on the phenyl ring:

- Electron-Withdrawing Effect : Enhances electrophilicity of the thiazole ring, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings) .

- Bioactivity Impact : Nitro groups at meta/para positions reduce antimicrobial efficacy compared to ortho-substitution, likely due to steric hindrance .

- Redox Activity : The nitro group can be reduced to an amine in vivo, altering toxicity profiles (e.g., mutagenicity via nitroso intermediates) .

Q. Table 4: Substituent Effects on Bioactivity

| Substituent Position | Antimicrobial IC₅₀ (µg/mL) | Anticancer Activity (CK1δ Inhibition) | Reference |

|---|---|---|---|

| 2-Nitro | 12.5 ± 1.2 | IC₅₀ = 0.8 µM | |

| 4-Nitro | 45.3 ± 3.1 | IC₅₀ = 5.2 µM |

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

Scale-up challenges include exothermic reactions and impurity formation. Solutions involve:

- Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions .

- Catalyst Screening : Immobilized catalysts (e.g., Pd/C for coupling reactions) enhance recyclability and yield .

- DoE (Design of Experiments) : Multivariate analysis optimizes parameters like temperature, solvent ratio, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.